Ethyl 3-acetamido-4-chlorobenzoate
Description
Ethyl 3-acetamido-4-chlorobenzoate is a benzoate ester derivative featuring an acetamido group at the 3-position and a chlorine atom at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C11H12ClNO3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
ethyl 3-acetamido-4-chlorobenzoate |
InChI |
InChI=1S/C11H12ClNO3/c1-3-16-11(15)8-4-5-9(12)10(6-8)13-7(2)14/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
SIUXGFWVMXJSAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Differences
The following compounds are structurally related to ethyl 3-acetamido-4-chlorobenzoate, differing in substituent type, position, and molecular complexity:
Key Observations:
- Substituent Position and Type : The target compound’s acetamido and chloro groups are directly attached to the aromatic ring, maximizing electronic effects (e.g., resonance and inductive interactions). In contrast, the compound from features a methylene-linked chloroacetamido group, reducing conjugation with the ring and introducing steric bulk.
- Molecular Weight and Complexity : Compounds 29 and 30 have higher molecular weights due to extended side chains and additional ester groups, which may enhance solubility in polar solvents but reduce thermal stability.
- Reactivity : The direct chloro and acetamido substituents in the target compound likely increase electrophilicity at the aromatic ring, favoring reactions such as nucleophilic substitution. By comparison, the methylene-linked groups in may hinder such reactions.
Functional Group Impact on Properties
- Solubility: The ethoxy-oxo group in compound 29 and the malonate moiety in compound 30 enhance hydrophilicity compared to the target compound, which may exhibit lower aqueous solubility due to its compact, non-polar structure.
- Stability : The chloro substituent in the target compound may increase susceptibility to hydrolysis under basic conditions, whereas the methyl group in could improve steric protection against degradation.
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